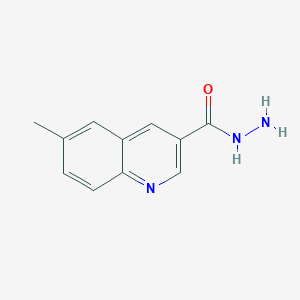

6-Methylquinoline-3-carbohydrazide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11N3O |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

6-methylquinoline-3-carbohydrazide |

InChI |

InChI=1S/C11H11N3O/c1-7-2-3-10-8(4-7)5-9(6-13-10)11(15)14-12/h2-6H,12H2,1H3,(H,14,15) |

InChI Key |

YLCRIQJWJXWLKY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=CC(=CN=C2C=C1)C(=O)NN |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 6 Methylquinoline 3 Carbohydrazide

Condensation Reactions Involving the Hydrazide Functionality

Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, are a cornerstone of the chemical transformations of 6-Methylquinoline-3-carbohydrazide. libretexts.org The nucleophilic nature of the terminal nitrogen atom of the hydrazide moiety makes it an excellent partner for reactions with electrophilic carbonyl compounds.

Formation of N'-Substituted Hydrazone Derivatives with Aldehydes and Ketones

A significant reaction of this compound is its condensation with various aldehydes and ketones to form N'-substituted hydrazone derivatives. nih.govnih.gov This reaction typically proceeds by the nucleophilic attack of the primary amine of the hydrazide on the carbonyl carbon of the aldehyde or ketone, followed by dehydration to yield the corresponding hydrazone. researchgate.net

The synthesis of these hydrazones is often carried out under mild conditions, such as refluxing in a suitable solvent like ethanol (B145695). For instance, the reaction of quinoline-3-carbohydrazide (B3054276) with different aldehydes has been shown to produce a series of N'-[(1E)-substituted-phenyl)methylene]-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazides. nih.gov These reactions can result in a mixture of E and Z isomers, although often one isomer is predominantly formed. nih.gov

The resulting hydrazone derivatives are valuable intermediates in organic synthesis and have been investigated for their diverse biological activities. nih.gov The structural diversity of the aldehydes and ketones that can be employed allows for the creation of a large library of hydrazone compounds with varied electronic and steric properties.

| Aldehyde/Ketone Reactant | Resulting Hydrazone Derivative | Reference |

| 2,6-dichloro-3-nitro-benzaldehyde | N′-[(1E)-(2,6-Dichloro-3-nitrophenyl)methylene]-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide | nih.gov |

| Various aromatic aldehydes | N′-(substituted benzylidene)quinoline-6-carbohydrazides | researchgate.net |

| Phenylhydrazine | C16H12ClN3 | researchgate.net |

Exploration of Schiff Base Analogues

Schiff bases, which are structurally similar to hydrazones, are another important class of compounds derived from this compound. mdpi.com These are typically formed through the condensation of the hydrazide with an aldehyde or ketone. nih.gov The resulting compounds, containing an azomethine group (-C=N-), have been a subject of interest due to their coordination chemistry and wide range of biological applications. mdpi.comnih.gov

The synthesis of Schiff base ligands from quinoline-3-carbohydrazide and various benzaldehydes, such as 2-nitrobenzaldehyde (B1664092), 2-chlorobenzaldehyde (B119727), and 2,4-dihydroxybenzaldehyde, has been reported. mdpi.comresearchgate.net These Schiff bases can then act as ligands to form coordination complexes with various transition metal ions, leading to compounds with potentially enhanced biological activities. mdpi.com

Cyclization Reactions Leading to Fused Heterocyclic Systems

The hydrazide functionality of this compound also serves as a versatile precursor for the synthesis of various fused heterocyclic systems through cyclization reactions. These reactions often involve the initial formation of an intermediate, such as a thiosemicarbazide (B42300), which then undergoes intramolecular cyclization to form five-membered heterocyclic rings.

Synthesis of Triazole Derivatives

Triazole derivatives, specifically 1,2,4-triazoles, can be synthesized from this compound. minia.edu.egresearchgate.netnih.gov A common synthetic route involves the reaction of the carbohydrazide (B1668358) with an isothiocyanate to form a thiosemicarbazide intermediate. This intermediate can then be cyclized under basic conditions, often using sodium hydroxide (B78521), followed by acidification to yield the corresponding triazole-thiol derivative. minia.edu.eg For example, refluxing the carbohydrazide with phenyl isothiocyanate in ethanol, followed by treatment with sodium hydroxide and then hydrochloric acid, affords the 4-phenyl-5-(6-methylquinolin-3-yl)-4H-1,2,4-triazole-3-thiol. minia.edu.eg

Another method involves reacting the carbohydrazide with carbon disulfide and potassium hydroxide, followed by the addition of hydrazine (B178648) hydrate (B1144303). researchgate.netchemistryjournal.net This sequence of reactions also leads to the formation of a 4-amino-1,2,4-triazole-3-thiol (B7722964) ring fused to the quinoline (B57606) core. researchgate.net

| Reagents | Resulting Triazole Derivative | Reference |

| Phenyl isothiocyanate, NaOH, HCl | 4-phenyl-5-(6-methylquinolin-3-yl)-4H-1,2,4-triazole-3-thiol | minia.edu.eg |

| Carbon disulfide, KOH, Hydrazine hydrate | 4-amino-5-(6-methylquinolin-3-yl)-4H-1,2,4-triazole-3-thiol | researchgate.net |

Formation of Thiadiazole Derivatives

The synthesis of 1,3,4-thiadiazole (B1197879) derivatives from this compound is another important transformation. nih.govjocpr.com One established method involves the reaction of the carbohydrazide with thiosemicarbazide in the presence of a strong acid, such as concentrated sulfuric acid, which acts as a dehydrating and cyclizing agent. jocpr.com

Alternatively, a thiosemicarbazide intermediate, prepared from the reaction of the carbohydrazide with an isothiocyanate, can undergo oxidative cyclization to form a thiadiazole ring. Another common route is the reaction of the carbohydrazide with carbon disulfide in an alkaline medium, which upon acidification, can lead to the formation of a 1,3,4-thiadiazole-2-thiol (B7761032) derivative. researchgate.net The reaction of quinoline-6-carbohydrazide (B1297473) with phenyl isothiocyanate followed by intramolecular cyclization in acidic media has been shown to yield quinolyl-substituted thiadiazoles. researchgate.net

| Reagents | Resulting Thiadiazole Derivative | Reference |

| Thiosemicarbazide, conc. H2SO4 | 2-amino-5-(6-methylquinolin-3-yl)-1,3,4-thiadiazole | jocpr.com |

| Phenyl isothiocyanate, Acid | Quinolyl-substituted thiadiazole | researchgate.net |

| Carbon disulfide, KOH | 5-(6-methylquinolin-3-yl)-1,3,4-thiadiazole-2-thiol | researchgate.net |

Derivatization to Oxadiazole Analogues

This compound can also be converted into 1,3,4-oxadiazole (B1194373) derivatives. inovatus.esluxembourg-bio.com A widely used method for this transformation is the cyclodehydration of the carbohydrazide. This is typically achieved by refluxing the carbohydrazide with a dehydrating agent such as phosphorus oxychloride or acetic anhydride. inovatus.esnih.govnih.gov

For instance, reacting the carbohydrazide with phosphorus oxychloride leads to the formation of 2-(6-methylquinolin-3-yl)-1,3,4-oxadiazole. nih.govnih.gov Another approach involves the reaction of the carbohydrazide with carbon disulfide in an alkaline medium, which upon treatment with an oxidizing agent, can also yield the oxadiazole ring. researchgate.net The reaction of quinoline-6-carbohydrazide with carbon disulfide in an alkaline medium has been reported to produce a quinolyl-substituted 1,3,4-oxadiazole. researchgate.net

| Reagents | Resulting Oxadiazole Derivative | Reference |

| Phosphorus oxychloride | 2-(6-methylquinolin-3-yl)-1,3,4-oxadiazole | nih.govnih.gov |

| Acetic anhydride | 2-acetyl-5-(6-methylquinolin-3-yl)-1,3,4-oxadiazoline | inovatus.es |

| Carbon disulfide, KOH | 5-(6-methylquinolin-3-yl)-1,3,4-oxadiazole-2-thiol | researchgate.net |

Reduction and Substitution Reactions of the Carbohydrazide Group

The carbohydrazide moiety (-CONHNH₂) in this compound is characterized by the presence of a carbonyl group and a hydrazine-like terminal amino group. This unique combination allows for a range of reduction and substitution reactions, enabling the modification of this functional group to generate diverse molecular architectures.

Reduction of the Carbohydrazide Group

The reduction of the carbohydrazide group can be a challenging transformation. The presence of the amide carbonyl and the N-N bond offers multiple sites for reduction. Strong reducing agents are typically required to achieve the reduction of the amide functionality.

One of the most common and potent reducing agents used for the reduction of amides and their derivatives is Lithium aluminum hydride (LiAlH₄) . In the context of acylhydrazides, LiAlH₄ can reduce the carbonyl group to a methylene (B1212753) group, converting the acylhydrazide into the corresponding substituted hydrazine. However, this reaction is sensitive to the substitution pattern of the hydrazide. Specifically, the presence of labile protons on the nitrogen atoms can influence the outcome of the reaction. For a successful reduction to the hydrazine, the hydrazide should ideally lack a labile proton that could be abstracted by the strongly basic hydride reagent. wikipedia.org

Another approach to modifying the carbohydrazide group involves the reduction of its derivatives, such as N'-acyl hydrazones. These can be prepared by the condensation of the carbohydrazide with an aldehyde. The resulting N'-acyl hydrazone can then be reduced using various reagents. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) , sometimes in combination with an acid catalyst like Amberlyst-15, and sodium cyanoborohydride (NaBH₃CN) . researchgate.net The reduction of the C=N bond in the hydrazone moiety yields the corresponding N'-substituted acylhydrazide.

A milder method, synthetically equivalent to the Wolff-Kishner reduction for converting carbonyls to methylenes, involves the reduction of tosylhydrazones. The carbohydrazide can be converted to its tosylhydrazone derivative, which can then be reduced with reagents like sodium borohydride or sodium cyanoborohydride . organicchemistrydata.org

| Reaction Type | Reagent(s) | Product Type | Notes |

| Reduction of Acylhydrazide | Lithium aluminum hydride (LiAlH₄) | Substituted hydrazine | Effective for hydrazides lacking labile protons. wikipedia.org |

| Reduction of N'-Acyl Hydrazone | Sodium borohydride (NaBH₄), Sodium cyanoborohydride (NaBH₃CN) | N'-substituted acylhydrazide | Reduction of the C=N bond of the hydrazone derivative. researchgate.net |

| Reduction of Tosylhydrazone | Sodium borohydride (NaBH₄), Sodium cyanoborohydride (NaBH₃CN) | Equivalent to Wolff-Kishner reduction product | A milder alternative for deoxygenation. organicchemistrydata.org |

Substitution Reactions of the Carbohydrazide Group

The terminal -NH₂ group of the carbohydrazide is nucleophilic and readily undergoes substitution reactions, most notably condensation with carbonyl compounds to form hydrazones.

The reaction of this compound with a variety of aldehydes or ketones in the presence of a catalytic amount of acid (e.g., acetic acid) in a suitable solvent like ethanol leads to the formation of the corresponding N'-ylidene-6-methylquinoline-3-carbohydrazides (hydrazones). This is a widely used and efficient method for elaborating the carbohydrazide structure. The reaction proceeds via nucleophilic attack of the terminal amino group on the carbonyl carbon, followed by dehydration. Studies on the structurally similar quinoline-6-carbohydrazide have shown that it readily reacts with various substituted benzaldehydes to yield a series of hydrazone derivatives. wikipedia.orgresearchgate.net

Furthermore, the terminal nitrogen of the carbohydrazide can be acylated. For instance, reaction with acyl chlorides, such as benzoyl chloride, in the presence of a base like triethylamine, results in the formation of N'-acyl-6-methylquinoline-3-carbohydrazides . pageplace.de This reaction provides a route to diacylhydrazine derivatives, which are also valuable synthetic intermediates.

| Reactant | Reagent | Product Type |

| This compound | Aldehyde/Ketone | N'-ylidene-6-methylquinoline-3-carbohydrazide (Hydrazone) |

| This compound | Acyl chloride | N'-acyl-6-methylquinoline-3-carbohydrazide |

Further Functionalization and Complex Derivative Synthesis

The carbohydrazide group in this compound serves as a versatile precursor for the synthesis of a wide array of heterocyclic compounds. These cyclization reactions often involve the initial formation of a hydrazone or a related intermediate, followed by an intramolecular cyclization step.

One of the most common transformations of carbohydrazides is their conversion into 1,3,4-oxadiazoles . This can be achieved through several synthetic routes. A common method involves the dehydrative cyclization of a diacylhydrazine intermediate. Alternatively, the carbohydrazide can be refluxed with phosphorus oxychloride (POCl₃) to directly afford the 2-substituted-5-(6-methylquinolin-3-yl)-1,3,4-oxadiazole. pageplace.de Other methods for synthesizing 1,3,4-oxadiazoles from hydrazides have also been reported, highlighting the robustness of this transformation. organicchemistrydata.orgwikipedia.orgajgreenchem.com

The carbohydrazide moiety is also a key starting material for the synthesis of 1,2,4-triazoles . For example, reaction of the carbohydrazide with an isothiocyanate yields a thiosemicarbazide intermediate. This intermediate can then be cyclized under basic conditions to form a 1,2,4-triazole-3-thione. Further chemical modifications can then be performed on the triazole ring. The synthesis of quinoline-triazole hybrids has been reported as a promising area of research. organic-chemistry.orgresearchgate.netwikipedia.org

The hydrazone derivatives of this compound are themselves valuable for constructing even more complex molecular frameworks. For example, hydrazide-hydrazone derivatives can be utilized in reactions to form other heterocyclic systems such as coumarins, pyridines, and thiazoles. nih.gov

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules in a single step. Functionalized quinoline carbohydrazide derivatives have been synthesized via one-pot, multi-component protocols involving anilines, dimedone, aromatic aldehydes, and cyanoacetohydrazide. chemicalbook.com This demonstrates the potential of using building blocks related to this compound in combinatorial chemistry approaches to generate libraries of complex derivatives.

| Starting Material | Reaction Type | Product Heterocycle |

| This compound | Cyclization (e.g., with POCl₃) | 1,3,4-Oxadiazole |

| This compound | Reaction with isothiocyanate, then cyclization | 1,2,4-Triazole |

| Hydrazone of this compound | Further cyclization reactions | Coumarins, Pyridines, Thiazoles, etc. |

| Related quinoline precursors | Multi-component reactions | Complex functionalized quinoline carbohydrazides |

Structural Elucidation and Advanced Characterization Techniques for 6 Methylquinoline 3 Carbohydrazide and Its Derivatives

Spectroscopic Analysis

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the various functional groups present in a molecule. The IR spectra of 6-methylquinoline-3-carbohydrazide and its derivatives, such as hydrazones, exhibit characteristic absorption bands that correspond to specific vibrational modes of the molecule. nih.govresearchgate.netresearchgate.net

In the IR spectra of hydrazone derivatives of this compound, strong peaks in the region of 3193–3538 cm⁻¹ are indicative of the N-H and phenolic -OH stretching vibrations. nih.gov The presence of an imine group (-CH=N-) is confirmed by a strong absorption band in the 1625–1630 cm⁻¹ region. nih.gov Furthermore, the amide C=O group typically shows a strong peak around 1695 cm⁻¹. researchgate.net The aromatic C=C stretching vibrations are observed near 1581 cm⁻¹, while the C-N group's bending vibration appears around 1303 cm⁻¹. researchgate.net For thio-derivatives, a band at approximately 1176 cm⁻¹ can be attributed to the C=S group. researchgate.net

Table 1: Key IR Absorption Bands for this compound Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Reference |

| Phenolic -OH | 3193–3538 | nih.gov |

| Amide N-H | 3228 | nih.gov |

| Aromatic C-H | 2933 | nih.gov |

| Aliphatic C-H | 2886 | nih.gov |

| Imine -CH=N- | 1662 | nih.gov |

| Amide C=O | 1695 | researchgate.net |

| Aromatic C=C | 1581 | researchgate.net |

| C-N Bending | 1303 | researchgate.net |

| C=S | 1176 | researchgate.net |

This table presents a summary of characteristic infrared absorption bands observed for derivatives of this compound, aiding in the identification of their functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the structural confirmation of this compound and its derivatives. nih.govresearchgate.netresearchgate.net

In the ¹H NMR spectra of hydrazone derivatives of this compound, recorded in DMSO-d₆, distinct signals corresponding to different protons are observed. nih.gov A sharp singlet appearing between 12.10 and 12.26 ppm is characteristic of the amide -NH proton. nih.gov The phenolic -OH proton of a quinoline (B57606) moiety at the 2nd position can be seen in the range of 11.76–12.13 ppm. nih.gov The formation of the azomethine group (-N=CH-) is confirmed by the appearance of a new singlet in the range of 8.59–9.08 ppm. nih.gov Aromatic protons typically resonate as a set of multiplets between 6.60 and 8.40 ppm. nih.gov The methyl group protons on the quinoline ring show a singlet around 2.52 ppm. chemicalbook.com

Table 2: Representative ¹H NMR Chemical Shifts for this compound Derivatives

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| Amide -NH | 12.10–12.26 | Singlet | nih.gov |

| Phenolic -OH | 11.76–12.13 | Singlet | nih.gov |

| Azomethine -N=CH- | 8.59–9.08 | Singlet | nih.gov |

| Aromatic Protons | 6.60–8.40 | Multiplet | nih.gov |

| Quinoline -CH₃ | 2.523 | Singlet | chemicalbook.com |

This interactive table summarizes the key proton NMR chemical shifts for derivatives of this compound, facilitating the assignment of protons in their molecular structure.

The ¹³C NMR spectra provide valuable information about the carbon skeleton of the molecule. For derivatives of this compound, the carbonyl carbon of the amide group resonates at a specific chemical shift. rsc.org The carbons of the quinoline and other aromatic rings appear in the downfield region, while the methyl carbon appears in the upfield region. Solvent effects can influence the chemical shifts of the carbon atoms in the 6-methylquinoline (B44275) moiety. epa.gov For instance, polar solvents generally cause a positive deviation in chemical shifts compared to non-polar solvents like carbon tetrachloride. epa.gov

Table 3: Illustrative ¹³C NMR Chemical Shifts for a 6-Methylquinoline Derivative

| Carbon Atom | Chemical Shift (δ, ppm) | Reference |

| C2 | 150.6 | rsc.org |

| C3 | 126.8 | rsc.org |

| C4 | 136.4 | rsc.org |

| C4a | 128.8 | rsc.org |

| C5 | 106.0 | rsc.org |

| C6 | 147.3 | rsc.org |

| C7 | 140.3 | rsc.org |

| C8 | 106.0 | rsc.org |

| C8a | 147.3 | rsc.org |

| -CH₃ | 21.3 | rsc.org |

This table showcases representative ¹³C NMR chemical shifts for a derivative containing the 6-methylquinoline scaffold, aiding in the carbon skeleton assignment.

NMR spectroscopy can also be used to study the conformational aspects of these molecules, such as the E/Z isomerism around the C=N double bond in hydrazone derivatives. The presence of distinct sets of signals in the NMR spectra can indicate the existence of different isomers or rotamers in solution. The study of coupling constants and the application of two-dimensional NMR techniques can provide further insights into the preferred conformation of these molecules. researchgate.net

Mass Spectrometry (MS and High-Resolution Mass Spectrometry)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectra of this compound derivatives, the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) provides direct evidence of the molecular weight. nih.govrsc.org For instance, a hydrazone derivative exhibited a [M+H]⁺ peak at m/z 325.16. nih.gov High-resolution mass spectrometry (HRMS) allows for the precise determination of the molecular formula by measuring the mass-to-charge ratio with very high accuracy. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, helping to confirm the connectivity of different parts of the molecule. nih.gov

Table 4: Mass Spectrometry Data for a 6-Methylquinoline Derivative

| Derivative | Ionization Mode | Observed m/z | Ion Type | Reference |

| Hydrazone of 6-methylpyridine-3-carbohydrazide | ESI | 325.16 | [M+H]⁺ | nih.gov |

| Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | EI | 260 | M⁺ | rsc.org |

| Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | EI | 305 | M⁺ | rsc.org |

This table provides examples of mass spectrometry data for derivatives related to the core structure, highlighting the molecular weights and ionization methods used for their characterization.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. For quinoline-based hydrazone derivatives, the UV-Vis spectra provide information about the π-π* and n-π* transitions, which are influenced by the molecular structure and the solvent used.

A study on a series of quinoline-based dihydrazone derivatives (3a–3d) revealed characteristic absorption bands. nih.gov These compounds, which share a core structure with this compound, exhibited good stability in solution as confirmed by time-dependent UV/Vis spectra. nih.gov The spectra were recorded on a Shimadzu UV-3600i plus spectrophotometer in the range of 200–750 nm. nih.gov Similarly, the UV-Vis absorption spectra of other quinoline hydrazone derivatives and their metal complexes have been recorded to confirm their formation and study their electronic properties. nih.gov For instance, the UV-Vis spectrum of a quinoline-hydrazone derivative showed a bathochromic shift (a shift to longer wavelengths) compared to its precursor, indicating an extension of the π-conjugated system. researchgate.net

In a related study, the UV-Vis absorption spectra of quinoline, nitroquinoline, and aminoquinoline were measured, providing a basis for understanding the electronic behavior of the quinoline moiety. researchgate.net Another investigation on the rapid determination of quinoline and 2-hydroxyquinoline (B72897) utilized UV/Vis spectroscopy, highlighting the technique's utility in analyzing quinoline derivatives. nih.gov

Detailed spectral data for a synthesized quinoline compound, 2-formyl-6-methoxy-3-carbethoxy quinoline (2F6M3CQ), showed three absorption peaks at 207 nm, 237 nm, and 319 nm in a methanol (B129727) medium. nih.gov The lower cutoff wavelength for this compound was determined to be 236 nm. nih.gov Such data is instrumental in understanding the electronic transitions within these molecules.

Table 1: UV-Vis Spectral Data for a Related Quinoline Derivative (2F6M3CQ)

| Wavelength (λmax) | Solvent | Reference |

|---|---|---|

| 207 nm | Methanol | nih.gov |

| 237 nm | Methanol | nih.gov |

| 319 nm | Methanol | nih.gov |

X-ray Crystallography for Solid-State Structure Determination

For instance, the X-ray structure of Schiff base derivatives of quinoline-3-carbohydrazide (B3054276), namely (E)-N'-(2-nitrobenzylidene)quinoline-3-carbohydrazide (NQ) and (E)-N'-(2-chlorobenzylidene)quinoline-3-carbohydrazide (CQ), have been reported for the first time. uq.edu.auresearchgate.net This analysis confirmed their molecular conformation and packing in the solid state. uq.edu.auresearchgate.net

In another study, the crystal structure of a related quinoline derivative, 5j, was determined by X-ray crystallographic analysis. nih.gov The investigation of a new bis-hydrazone compound also utilized single-crystal X-ray diffraction (XRD) to analyze its structure and geometry, revealing that it crystallized in a triclinic system with the P-1 space group. nih.gov

Furthermore, the crystal structures of other hydrazone derivatives have been elucidated, providing a basis for understanding the conformational properties of the hydrazone moiety. researchgate.netacs.org The analysis of 6-nitroquinazolin-4(3H)-one and its amino derivative showed that the quinazoline (B50416) molecules form hydrogen-bonded dimers. nih.gov

Table 2: Crystallographic Data for a Related Bis-Hydrazone Compound

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Triclinic | nih.gov |

| Space Group | P-1 | nih.gov |

| Molecules per Unit Cell (Z) | 2 | nih.gov |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is crucial for confirming the empirical formula of a newly synthesized compound.

For derivatives of quinoline-3-carbohydrazide, elemental analysis has been routinely performed to verify their composition. For example, the synthesis of Schiff base ligands from quinoline-3-carbohydrazide with various aldehydes was confirmed by elemental analysis, with the found percentages of C, H, and N being in close agreement with the calculated values. researchgate.netmdpi.com

In one study, the elemental analysis for (E)-N'-(2-nitrobenzylidene)quinoline-3-carbohydrazide ([C17H12N4O3]) yielded: C, 63.71%; H, 3.58%; N, 17.32%, which corresponds well with the calculated values of C, 63.75%; H, 3.78%; N, 17.49%. mdpi.com Similarly, for (E)-N'-(2-chlorobenzylidene)quinoline-3-carbohydrazide ([C17H12ClN3O]), the found values were C, 65.48%; H, 3.89%; N, 13.66%, against calculated values of C, 65.92%; H, 3.90%; N, 13.57%. mdpi.com

The synthesis of a series of quinoline-based dihydrazone derivatives (3a–3d) was also confirmed through elemental analysis, alongside other spectral techniques. nih.gov

Table 3: Elemental Analysis Data for Quinoline-3-Carbohydrazide Derivatives

| Compound | Element | Found (%) | Calculated (%) | Reference |

|---|

Thermogravimetric Analysis (TGA/DTA) for Investigating Thermal Decomposition Profiles

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are thermal analysis techniques used to study the thermal stability and decomposition of materials. TGA measures the change in mass of a sample as a function of temperature, while DTA measures the difference in temperature between a sample and a reference material.

The thermal behavior of hydrazone ligands and their complexes has been investigated to understand their structural changes upon heating. researchgate.net The thermal analysis of some hydrazone compounds showed that the initial decomposition step, often starting around 260°C, corresponds to the cleavage of the hydrazine (B178648) bond (-N-N=). researchgate.net

In a study of co-poly(hydrazide imide) films, TGA and DTA were used to characterize their thermal stability. mdpi.com The TGA curve of one of the films showed the onset of intense destruction at approximately 300–320°C. mdpi.com For other pharmaceutical compounds, TGA/DTA has been used to determine their decomposition stages and melting points. For example, the decomposition of one compound began at 150.61°C and proceeded in multiple stages. nih.gov TGA/DTA provides valuable information on the thermal stability of compounds, which is a critical parameter for their handling and application. researchgate.net

Table 4: Thermal Decomposition Data for Related Compounds

| Compound Type | Onset of Decomposition | Technique | Reference |

|---|---|---|---|

| Hydrazone Ligands | ~260 °C | TGA | researchgate.net |

| Co-poly(hydrazide imide) | ~300-320 °C | TGA/DTA | mdpi.com |

| Pharmaceutical Compound | 150.61 °C | TGA/DTA | nih.gov |

Theoretical and Computational Chemistry Studies of 6 Methylquinoline 3 Carbohydrazide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and properties of molecules like 6-Methylquinoline-3-carbohydrazide.

Density Functional Theory (DFT) Applications to Molecular Structure and Properties

Density Functional Theory (DFT) has become a primary method for ground-state electronic structure calculations due to its favorable balance of computational cost and accuracy. ohio-state.edu DFT methods, such as B3LYP, are commonly used to optimize the geometry of molecules and predict their structural parameters. nih.gov For instance, studies on related quinoline (B57606) derivatives have shown that the B3LYP/6-31G(d,p) level of theory can accurately reproduce molecular structures obtained from X-ray crystallography, supporting the reliability of this approach for structural optimization. nih.gov

DFT calculations are also employed to determine various molecular properties. For example, in a study of 6-chloroquinoline, the B3LYP method with the 6-311++G(d,p) basis set was used to investigate its molecular structure, spectroscopic features, and electronic properties. researchgate.net These calculations can provide a detailed understanding of the molecule's geometry and how it influences its chemical behavior.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited-state properties, making it a valuable tool for understanding electronic absorption spectra. ohio-state.educecam.org This linear response theory calculates the response of the molecule to a time-dependent perturbation, such as light, to determine its electronic excitation energies. TD-DFT is widely used for computing vertical excitation energies and has become a standard method for predicting the electronic spectra of molecules. ohio-state.edu For example, in the study of quinoline derivatives, TD-DFT has been used to inspect electronic absorption spectra. nih.gov

Selection of Basis Sets and Functionals in Computational Models

The accuracy of DFT and TD-DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. nih.gov The functional is the core of the DFT calculation, approximating the exchange and correlation energies, while the basis set is a set of mathematical functions used to construct the molecular orbitals. reddit.comwikipedia.org

Different functionals are suited for different types of calculations. For example, the B3LYP functional is one of the most popular for predicting physicochemical properties. reddit.com However, other functionals like M06-2X have shown accuracy in predicting the stability of tautomers and conformers. nih.gov The choice of basis set also plays a crucial role. Minimal basis sets like STO-3G provide rough results, while larger split-valence basis sets, such as those in the Pople series (e.g., 6-31G*) or correlation-consistent basis sets (e.g., cc-pVDZ), offer higher accuracy. wikipedia.org For instance, the B3LYP/6-311+G(**) basis set combination has been successfully used to interpret the vibrational spectra of 6-methyl-1,2,3,4-tetrahydroquinoline. nih.gov It is also possible to use mixed basis sets, where different basis sets are applied to different atoms within the same molecule to balance accuracy and computational cost. q-chem.com

Table 1: Common Functionals and Basis Sets in DFT Calculations

| Category | Examples | Description |

| Functionals | B3LYP, M06-2X, PBE0, ωB97XD | Approximates the exchange-correlation energy in DFT. The choice impacts the accuracy of the calculated properties. |

| Pople Basis Sets | STO-3G, 3-21G, 6-31G(d), 6-311++G(d,p) | A series of split-valence basis sets with increasing flexibility and accuracy. |

| Correlation-Consistent Basis Sets | cc-pVDZ, aug-cc-pVTZ | Designed to systematically converge towards the complete basis set limit for correlated calculations. |

Solvation Models in Theoretical Calculations

To accurately model chemical processes in solution, theoretical calculations must account for the effect of the solvent. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are often used in conjunction with DFT and TD-DFT. q-chem.com In these models, the solvent is treated as a continuous medium with a specific dielectric constant. For calculations of vertical electronic excitations in solution, a non-equilibrium solvation approach is often employed, using an optical dielectric constant to account for the fast electronic response of the solvent to the change in the solute's electron density upon excitation. q-chem.com This allows for a more realistic prediction of absorption spectra in different solvent environments.

Conformational Analysis and Tautomerism Studies

The biological activity and chemical reactivity of a molecule are often dictated by its three-dimensional structure and the presence of different tautomeric forms.

Conformational analysis of quinoline derivatives can be performed using both experimental techniques like NMR spectroscopy and theoretical calculations. nih.govmdpi.com Computational methods can predict the relative energies of different conformers and the energy barriers for their interconversion. rsc.org For example, in related systems, DFT calculations have been used to determine the most stable conformers and understand the factors governing their stability, such as steric and electrostatic interactions. rsc.org

Tautomerism, the interconversion of structural isomers, is another important aspect. For molecules with functional groups like the carbohydrazide (B1668358) moiety, different tautomeric forms (e.g., keto and enol forms) can exist in equilibrium. nih.gov DFT calculations can be employed to determine the relative stabilities of these tautomers and the energy barriers for their interconversion. nih.gov Studies on similar heterocyclic compounds have shown that the relative stability of tautomers can be influenced by the solvent environment and intramolecular hydrogen bonding. nih.gov

Electronic Structure and Reactivity Descriptors

DFT calculations provide valuable information about the electronic structure of a molecule, which can be used to predict its reactivity. Key parameters derived from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. nih.govresearchgate.net

Other reactivity descriptors that can be calculated include:

Ionization Potential (IP): The energy required to remove an electron.

Electron Affinity (EA): The energy released when an electron is added.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating greater reactivity.

Electronegativity (χ): The power of an atom to attract electrons to itself.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.

These descriptors provide a quantitative framework for understanding and predicting the chemical behavior of this compound. nih.govmdpi.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a critical tool in quantum chemistry for predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy difference between them, known as the HOMO-LUMO gap, is a measure of the molecule's excitability and chemical stability.

Studies on related carbohydrazide and quinoline derivatives often employ Density Functional Theory (DFT) methods, such as B3LYP with a 6-311G(d) basis set, to calculate these energies. aimspress.com The HOMO energy is associated with the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. aimspress.comnih.gov A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For instance, in a study of a 1,2,3-triazolyl ester of ketorolac, the HOMO-LUMO energy gap was calculated to be 0.144 Hartree, indicating its potential for reactivity. nih.gov The energy gap can reflect a molecule's chemical activity. aimspress.com

From these analyses, various quantum chemical descriptors can be calculated, including ionization potential (I = -εHOMO) and electron affinity (A = -εLUMO), which provide further insights into the molecule's electronic behavior. nih.govresearchgate.net

Table 1: Quantum Chemical Descriptors Derived from FMO Analysis

| Parameter | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I = -εHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A = -εLUMO | The energy released when an electron is added to the molecule. |

| Chemical Hardness (η) | η = (εLUMO - εHOMO) / 2 | Measures the resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness, indicating higher reactivity. |

| Electronegativity (χ) | χ = - (εHOMO + εLUMO) / 2 | The power of an atom to attract electrons to itself. |

| Chemical Potential (μ) | μ = (εHOMO + εLUMO) / 2 | The escaping tendency of electrons from an equilibrium system. |

This table is based on established theoretical chemistry formulas. nih.govresearchgate.net

Analysis of Charge Transfer and Polarizability

The analysis of charge transfer and polarizability is crucial for understanding intermolecular interactions. Molecular Electrostatic Potential (MEP) maps are often used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. aimspress.comresearchgate.net In an MEP map, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

Natural Bond Orbital (NBO) analysis is another powerful technique that provides information about hyperconjugative interactions and charge delocalization within the molecule. researchgate.net These interactions contribute to the stability of the molecule. The polarizability of a molecule describes the ease with which its electron cloud can be distorted by an external electric field, which is a key factor in van der Waals interactions. Computational programs like HyperChem can be used to determine properties such as charge density, surface area, volume, and polarizability. researchgate.net

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. orientjchem.org It is instrumental in drug discovery for predicting binding affinities and understanding interaction mechanisms.

Prediction of Binding Affinities and Interactions with Biological Targets (e.g., enzymes, receptors)

Molecular docking studies on quinoline-3-carbohydrazide (B3054276) derivatives have shown their potential to inhibit various biological targets. For example, these compounds have been investigated as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a target for antihyperglycemic agents. researchgate.net The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), quantifies the strength of the interaction. More negative values indicate stronger binding. orientjchem.org

In one study, quinoline derivatives were docked against DNA gyrase, a target for anti-tuberculosis agents, with a prominent ligand showing a binding energy of -18.8 kcal/mol, significantly stronger than the standard drug isoniazid (B1672263) (-14.6 kcal/mol). nih.gov Another study on 2H-thiopyrano[2,3-b]quinoline derivatives targeting the anticancer protein CB1a reported binding affinities ranging from -5.3 to -6.1 Kcal/mol. nih.gov The presence of specific substituents, such as a fluorine atom, can enhance the inhibitory property of the compounds by interacting with the hydrophobic binding site of the protein. researchgate.net

Table 2: Examples of Predicted Binding Affinities for Quinoline Derivatives

| Compound Class | Biological Target | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Quinoline Derivative | DNA gyrase | -18.8 | nih.gov |

| Isoniazid (Standard) | DNA gyrase | -14.6 | nih.gov |

| 2H-thiopyrano[2,3-b]quinoline | CB1a | -5.3 to -6.1 | nih.gov |

| Indole-Quinoline Derivative (SM7) | ALB (PDB:5YOQ) | -5.8 | orientjchem.org |

| Indole-Quinoline Derivative (SM7) | STAT3 (PDB:4ZIA) | -5.5 | orientjchem.org |

| Indole-Quinoline Derivative (SM7) | BCL2 (PDB:6O0K) | -7.0 | orientjchem.org |

Elucidation of Interaction Mechanisms (e.g., Hydrogen Bonding, van der Waals Forces)

The binding of a ligand to a receptor is governed by various non-covalent interactions. Molecular docking studies elucidate these interactions in detail. For quinoline-3-carbohydrazide derivatives targeting PTP1B, key interactions include hydrogen bonds with amino acid residues such as Arg24, Asp48, Glu115, Lys116, Lys120, Cys215, Ser216, and Ala217. researchgate.net

In the case of quinoline derivatives targeting DNA gyrase, four hydrogen bonds were observed with the amino acids ARG98, SER118, and GLY120, with bond lengths ranging from 1.9128 to 3.3701 Å. nih.gov Hydrophobic interactions with residues like PRO124, PRO123, VAL97, and ASP94 also contribute to the binding. nih.gov For MCHR1 antagonists, interactions include an ionic interaction (salt bridge) between the basic quinoline nitrogen and the carboxyl group of Asp123, in addition to hydrogen bonds and hydrophobic forces. nih.gov Van der Waals forces are also noted, for example, between the 4-methyl of a quinazoline (B50416) and Leu205. nih.gov

Application of Virtual Screening Methodologies

Virtual screening (VS) is a computational approach used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. mmsl.cz This methodology can be either structure-based or ligand-based. mmsl.cz Structure-based virtual screening involves docking a library of compounds into the three-dimensional structure of a biological target. mmsl.czresearchgate.net

For example, a virtual screening of a database of commercially available drug molecules was performed to validate a model for PDHK inhibitors, leading to the docking of 1263 compounds for further study. researchgate.net In another instance, a method to identify new antituberculosis agents was developed using a mathematical model based on topological descriptors to screen external databases. nih.gov This led to the selection, synthesis, and testing of new compounds, with six of the seven selected candidates showing in vitro activity. nih.gov These screening methods help to prioritize compounds for synthesis and biological testing, thereby accelerating the drug discovery process. nih.gov

Computational Methods and Machine Learning for Reaction Pathway Prediction and Optimization

Predicting the outcome and pathways of organic reactions is a significant challenge. Modern computational methods, including machine learning, are increasingly being used to tackle this problem. These approaches can predict major products from reactants, reagents, and solvents with high accuracy. researchgate.net

One approach combines machine learning with reaction network analysis. By training a model on a set of fundamental organic reactions, it can predict both the products and the reaction pathways for new reactions. researchgate.net Such models can identify key fragment structures of intermediates that are crucial for the reaction to proceed. researchgate.net

Another method, termed heuristically-aided quantum chemistry (HAQC), combines chemical heuristics—simple rules of reactivity—with quantum chemical calculations to explore potential energy surfaces of reactions. nih.gov This approach can predict feasible reaction pathways for a diverse set of organic reactions, including polar and pericyclic reactions, by applying kinetic feasibility criteria. nih.gov These computational tools are invaluable for understanding reaction mechanisms and for designing optimized synthetic routes for complex molecules like this compound.

Applications As a Synthetic Building Block and Scaffold in Chemical Research

Design and Synthesis of Novel Quinoline-Based Scaffolds

The 6-methylquinoline-3-carbohydrazide scaffold is a cornerstone for the development of novel, larger molecular architectures. The hydrazide group is a key functional handle that allows for the straightforward synthesis of a diverse library of derivatives.

A common synthetic route to the parent quinoline-3-carbohydrazide (B3054276) involves the conversion of ethyl-3-quinoline carboxylate. This is typically achieved by refluxing the carboxylate with hydrazine (B178648) hydrate (B1144303), a process that substitutes the ethoxy group with the hydrazinyl group to yield the desired carbohydrazide (B1668358) as a solid product. mdpi.com This precursor is then readily used to build more elaborate scaffolds. mdpi.com For instance, treatment of related quinoline-carbaldehydes with various aryl- and alkylhydrazides leads to the formation of N'-acylhydrazones, demonstrating the utility of the hydrazone linkage in creating diverse molecular frameworks. mdpi.com This highlights how the carbohydrazide moiety acts as a crucial bridge, linking the core quinoline (B57606) structure to other chemical entities and enabling the systematic construction of novel compounds. mdpi.com

Exploration of Structure-Activity Relationships (SAR) in Derivative Design for Biological Investigations

The this compound backbone is an excellent platform for conducting structure-activity relationship (SAR) studies. By systematically modifying its structure and evaluating the corresponding changes in biological activity, researchers can identify key molecular features responsible for a desired therapeutic effect.

For example, SAR studies on quinoline carboxylic acid analogs have identified three critical regions where specific substitutions are required for the inhibition of enzymes like dihydroorotate (B8406146) dehydrogenase. nih.gov These regions include the C(2) position, which favors bulky hydrophobic groups; the C(4) position, which requires a carboxylic acid; and the benzo portion of the quinoline ring. nih.gov While not identical to the 3-carbohydrazide, these findings underscore the principle that small structural changes to the quinoline core can lead to significant differences in biological function.

In the context of anticancer research, optimization of quinoline-3-carboxamide (B1254982) derivatives has been pursued to develop potent inhibitors of the Epidermal Growth Factor Receptor (EGFR). nih.gov By modifying the parent compound, researchers were able to achieve significantly lower IC₅₀ values, indicating enhanced inhibitory potency. nih.gov For instance, the introduction of a thiophene (B33073) moiety led to a derivative (6b) with an EGFR IC₅₀ of 0.49 µM, a marked improvement over the initial lead compound. nih.gov Similarly, studies on quinoline-based compounds have yielded potent antitubercular agents with submicromolar activity against replicating Mycobacterium tuberculosis. nih.gov These studies demonstrate that the quinoline scaffold is a tunable platform for developing targeted therapeutic agents. nih.govresearchgate.net

| Compound | Structural Modification | Target | Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Compound III | Base Quinoline-3-carboxamide | EGFR | 5.283 µM | nih.gov |

| Compound 5o | Furan derivative | EGFR | 2.61 µM | nih.gov |

| Compound 6b | Thiophene derivative | EGFR | 0.49 µM | nih.gov |

| Compound 10 | Benzyloxy derivative | EGFR | 1.73 µM | nih.gov |

| Compound 7g | Isoxazole side-chain | M. tuberculosis | 0.77 µM | nih.gov |

| Compound 13 | Isoxazole side-chain | M. tuberculosis | 0.95 µM | nih.gov |

Role in Coordination Chemistry as a Ligand

The carbohydrazide functional group and its derivatives, such as Schiff bases and thiosemicarbazones, are excellent ligands in coordination chemistry. pnrjournal.com They possess multiple donor atoms (typically nitrogen and oxygen or sulfur) that can bind to metal ions, forming stable metal complexes. pnrjournal.comnih.gov The resulting coordination compounds often exhibit unique chemical, physical, and biological properties that are distinct from the free ligand. nih.govorientjchem.org

Derivatives of this compound readily form complexes with a variety of transition metals. For example, thiosemicarbazones derived from 6-methyl-2-oxo-quinoline-3-carbaldehyde have been used to synthesize novel complexes with copper(II), zinc(II), and cobalt(II). rsc.org In these complexes, the thiosemicarbazone ligand often acts in a tridentate fashion, binding to the metal center through its oxygen, nitrogen, and sulfur atoms (an ONS donor set). mdpi.comnih.gov

Similarly, Schiff base derivatives of the parent quinoline-3-carbohydrazide have been shown to coordinate with Cu(II), Ni(II), Co(II), Cd(II), Cr(III), and Fe(III) ions. mdpi.comuq.edu.au Spectroscopic and analytical data suggest that these ligands typically coordinate to the metal ion via the azomethine nitrogen and the carbonyl oxygen. uq.edu.auresearchgate.net The resulting complexes often adopt specific geometries, such as octahedral structures, based on the metal ion and the stoichiometry of the ligand. mdpi.comuq.edu.au The formation of these complexes can significantly alter the biological activity of the organic ligand. nih.gov

| Ligand Derivative | Metal Ion(s) | Proposed Complex Structure/Geometry | Reference |

|---|---|---|---|

| 6-methyl-2-oxo-quinoline-3-carbaldehyde thiosemicarbazone | Cu(II), Zn(II), Co(II) | [Cu(H-L)NO₃H₂O]·NO₃, [Zn(H-L)NO₃H₂O]·NO₃, [CoL₂] | rsc.org |

| 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde-4N-substituted thiosemicarbazones | Cu(II) | Tridentate ONS coordination | mdpi.comnih.gov |

| Schiff bases of quinoline-3-carbohydrazide | Cu(II), Fe(III), Co(II) | Octahedral, e.g., [CuL₂Cl(OH)] | mdpi.com |

| Schiff bases of quinoline-3-carbohydrazide | Cd(II) | [CdL₃(OH)₂] | mdpi.com |

The carbohydrazide group is a key starting point for creating multidentate ligands, which are ligands that can bind to a central metal atom at two or more points.

Schiff Bases: One of the most common methods for developing such ligands is through Schiff base condensation. This reaction involves the condensation of the primary amine of the hydrazide group with a carbonyl compound, such as an aldehyde or a ketone. pnrjournal.com For example, reacting quinoline-3-carbohydrazide with aldehydes like 2-nitrobenzaldehyde (B1664092) or 2-chlorobenzaldehyde (B119727) results in the formation of Schiff base ligands. mdpi.comuq.edu.au The successful synthesis is confirmed by spectroscopic methods, which show the disappearance of the amine (NH₂) signals and the appearance of a characteristic signal for the newly formed azomethine (-HC=N-) group. mdpi.com These Schiff bases can then act as bidentate or tridentate ligands, coordinating with metal ions to form stable chelate rings. mdpi.comresearchgate.net

Thiosemicarbazones: In a similar fashion, thiosemicarbazones are prepared by reacting the carbohydrazide precursor (in this case, an aldehyde derivative) with thiosemicarbazide (B42300) or its N-substituted derivatives. mdpi.com This reaction creates a thiosemicarbazone moiety (-C=N-NH-C(=S)NH₂), which is an exceptionally versatile chelating agent. nih.govmdpi.com Thiosemicarbazones derived from the 6-methylquinoline (B44275) scaffold have been shown to act as tridentate ligands, coordinating to metal ions through the quinoline oxygen, the azomethine nitrogen, and the thione sulfur atom. mdpi.com The resulting metal complexes have applications ranging from medicinal chemistry to catalysis. rsc.orgnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.